Cas no 1379444-66-2 (4-(1R)-2-amino-1-hydroxyethylbenzonitrile)

4-(1R)-2-amino-1-hydroxyethylbenzonitrile structure
1379444-66-2 structure
商品名:4-(1R)-2-amino-1-hydroxyethylbenzonitrile
CAS番号:1379444-66-2
MF:C9H10N2O
メガワット:162.188501834869
CID:5740729
PubChem ID:79006402

4-(1R)-2-amino-1-hydroxyethylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-[(1R)-2-AMINO-1-HYDROXYETHYL]BENZONITRILE
    • AKOS017530012
    • 1379444-66-2
    • EN300-1147082
    • Benzonitrile, 4-[(1R)-2-amino-1-hydroxyethyl]-
    • 4-(1R)-2-amino-1-hydroxyethylbenzonitrile
    • インチ: 1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2/t9-/m0/s1
    • InChIKey: IAHPFKGGAWAPLY-VIFPVBQESA-N
    • ほほえんだ: O[C@@H](CN)C1C=CC(C#N)=CC=1

計算された属性

  • せいみつぶんしりょう: 162.079312947g/mol
  • どういたいしつりょう: 162.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 70Ų

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Predicted)
  • ふってん: 369.6±32.0 °C(Predicted)
  • 酸性度係数(pKa): 11.66±0.35(Predicted)

4-(1R)-2-amino-1-hydroxyethylbenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147082-0.1g
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
1379444-66-2 95%
0.1g
$741.0 2023-10-25
Enamine
EN300-1147082-0.5g
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
1379444-66-2 95%
0.5g
$809.0 2023-10-25
Enamine
EN300-1147082-0.05g
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
1379444-66-2 95%
0.05g
$707.0 2023-10-25
Enamine
EN300-1147082-5g
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
1379444-66-2 95%
5g
$2443.0 2023-10-25
Enamine
EN300-1147082-0.25g
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
1379444-66-2 95%
0.25g
$774.0 2023-10-25
Enamine
EN300-1147082-2.5g
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
1379444-66-2 95%
2.5g
$1650.0 2023-10-25
Enamine
EN300-1147082-1.0g
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
1379444-66-2
1g
$0.0 2023-06-09
Enamine
EN300-1147082-1g
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
1379444-66-2 95%
1g
$842.0 2023-10-25
Enamine
EN300-1147082-10g
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
1379444-66-2 95%
10g
$3622.0 2023-10-25

4-(1R)-2-amino-1-hydroxyethylbenzonitrile 関連文献

4-(1R)-2-amino-1-hydroxyethylbenzonitrileに関する追加情報

4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile: A Promising Compound in the Field of Medicinal Chemistry

4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile (CAS No. 1379444-66-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as (R)-α-Aminobenzyl Alcohol, is a chiral molecule with a benzyl alcohol moiety and an amino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

The chemical structure of 4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile is characterized by a benzene ring substituted with a cyano group at the para position and an (R)-configured 2-amino-1-hydroxyethyl group. This specific configuration imparts distinct stereochemical properties to the molecule, which can significantly influence its biological activity and reactivity in synthetic pathways.

Recent studies have highlighted the potential of 4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The benzyl alcohol moiety is known to have local anesthetic effects, while the amino group can interact with specific receptors involved in pain signaling pathways. This dual functionality makes 4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile a promising candidate for the development of novel pain management drugs.

In addition to its anti-inflammatory and analgesic properties, 4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve interference with viral entry and replication processes, making it a valuable lead compound for further drug development.

The chiral nature of 4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile is particularly important in medicinal chemistry. Chiral molecules can exhibit different biological activities depending on their configuration, and the (R)-configuration of this compound has been shown to be more effective in many therapeutic applications compared to its (S)-enantiomer. This enantioselectivity is crucial for optimizing drug efficacy and minimizing side effects.

In terms of synthetic routes, several methods have been developed to produce 4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile. One common approach involves the asymmetric synthesis of the (R)-configured amino alcohol using chiral catalysts or auxiliaries. These methods have been optimized to achieve high yields and enantiomeric purity, making them suitable for large-scale production in pharmaceutical settings.

The stability and solubility of 4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile are also important considerations for its use in drug development. The compound is generally stable under standard laboratory conditions but may require careful handling to prevent degradation. Its solubility in various solvents can be adjusted by modifying pH or using co-solvents, which is essential for formulating effective drug delivery systems.

Clinical trials involving compounds derived from 4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results have been promising, with several compounds showing favorable pharmacokinetic profiles and minimal adverse effects. These findings underscore the potential of this compound as a platform for developing new therapeutic agents.

In conclusion, 4-(1R)-2-Amino-1-Hydroxyethylbenzonitrile (CAS No. 1379444-66-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its diverse biological activities, make it a valuable candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play a crucial role in advancing medical treatments for various conditions.

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